![molecular formula C4H3F3N2S B189311 5-(Trifluoromethyl)thiazol-2-amine CAS No. 169260-97-3](/img/structure/B189311.png)
5-(Trifluoromethyl)thiazol-2-amine
Overview
Description
5-(Trifluoromethyl)thiazol-2-amine is a synthetic chemical that has been used as an intermediate in the synthesis of pharmaceuticals . It is used to produce pentasulfide and 2-aminothiazole . It can be prepared by heating cyanamide with carbonate, sodium carbonate, and a reducing agent . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)thiazol-2-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)thiazol-2-amine is 168.14 . Its molecular formula is C4H3F3N2S .Physical And Chemical Properties Analysis
The boiling point of 5-(Trifluoromethyl)thiazol-2-amine is predicted to be 214.0±35.0 °C . Its density is predicted to be 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including 5-(Trifluoromethyl)thiazol-2-amine, have been found to have antimicrobial properties . They are used in the synthesis of various drugs, such as sulfathiazole, which is a short-acting sulfa drug .
Antiretroviral Activity
Thiazoles are also used in the synthesis of antiretroviral drugs. For example, Ritonavir, an HIV/AIDS drug, contains a thiazole moiety .
Antifungal Activity
Thiazoles have been found to have antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole ring .
Anticancer Activity
Thiazoles have been found to have anticancer properties. Tiazofurin is an example of an anticancer drug that contains a thiazole ring . In addition, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound containing a thiazole moiety, has shown significant cytotoxicity towards six cancer cell lines .
Anti-Alzheimer Activity
Thiazoles have been found to have anti-Alzheimer properties . They are used in the synthesis of various drugs that help in the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazoles have been found to have antihypertensive properties . They are used in the synthesis of various drugs that help in the treatment of hypertension.
Antioxidant Activity
Thiazoles have been found to have antioxidant properties . They are used in the synthesis of various drugs that help in the treatment of conditions caused by oxidative stress.
Hepatoprotective Activity
Thiazoles have been found to have hepatoprotective properties . They are used in the synthesis of various drugs that help in the treatment of liver diseases.
Safety and Hazards
Mechanism of Action
Target of Action
5-(Trifluoromethyl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 16814 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAMZGETZDLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572276 | |
Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiazol-2-amine | |
CAS RN |
169260-97-3 | |
Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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